

Application Notes and Protocols for Encapsulating IR3535 in Nanoemulsions

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Compound of Interest

Compound Name: *Insect Repellent M 3535*

CAS No.: *95328-09-9*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of methods for encapsulating the insect repellent IR3535® (Ethyl Butylacetylaminopropionate) into nanoemulsions. This document covers both high-energy and low-energy emulsification techniques, offering comprehensive experimental protocols and comparative data to guide researchers in the formulation and characterization of IR3535 nanoemulsions.

Introduction to IR3535 Encapsulation in Nanoemulsions

IR3535® is a widely used synthetic insect repellent known for its favorable safety profile. Encapsulating IR3535 in nanoemulsions, which are colloidal dispersions of oil droplets in an aqueous phase with droplet sizes typically in the range of 20-200 nm, offers several advantages. These include enhanced stability, potential for controlled release, improved skin feel, and the possibility of combining it with other active ingredients. The choice of encapsulation method, whether high-energy or low-energy, significantly impacts the physicochemical properties and performance of the final formulation.

Methods for Nanoemulsification of IR3535

There are two primary approaches to forming nanoemulsions: high-energy and low-energy methods. High-energy methods utilize mechanical devices to break down coarse emulsions into nano-sized droplets, while low-energy methods rely on the physicochemical properties of the components to spontaneously form nanoemulsions.

High-Energy Emulsification Method

High-energy methods, such as high-pressure homogenization and ultrasonication, are effective for producing nanoemulsions with uniform droplet sizes. These methods are particularly suitable for creating stable formulations.[1]

Low-Energy Emulsification Methods

Low-energy methods are advantageous due to their simplicity, lower energy consumption, and avoidance of high temperatures that could degrade sensitive components. The two main low-energy methods are the Phase Inversion Temperature (PIT) method and Spontaneous Emulsification.

The PIT method utilizes the temperature-dependent solubility of non-ionic surfactants to induce the formation of a nanoemulsion. By altering the temperature, the surfactant's affinity for the oil and water phases is modified, leading to a phase inversion and the formation of fine droplets. [2][3]

Spontaneous emulsification occurs when an organic phase (oil, lipophilic surfactant, and a water-miscible solvent) is mixed with an aqueous phase. The rapid diffusion of the water-miscible solvent into the aqueous phase creates interfacial turbulence, resulting in the spontaneous formation of nano-sized droplets.[4][5]

Data Presentation: Comparative Analysis of Encapsulation Methods

The following tables summarize the key formulation parameters and resulting nanoemulsion characteristics for the different encapsulation methods.

Table 1: Formulation Parameters for IR3535 Nanoemulsions

Parameter	High-Energy Method (Ultrasonication)[1][6]	Low-Energy Method (Phase Inversion Temperature - Adapted)	Low-Energy Method (Spontaneous Emulsification - Adapted)
Oil Phase	Linseed Oil, Clove Essential Oil	Medium-chain triglycerides, Mineral oil	IR3535, Medium-chain triglycerides
IR3535 Concentration (% w/w)	1 - 5	5 - 20	5 - 20
Surfactant(s)	Pluronic® F127 (Non-ionic)	Non-ionic surfactants (e.g., Polysorbates, Cremophor)	Lipophilic (e.g., Span 80) & Hydrophilic (e.g., Tween 80)
Surfactant Concentration (% w/w)	2 - 3	10 - 30	10 - 40
Aqueous Phase	Deionized Water	Deionized Water	Deionized Water, Water-miscible solvent (e.g., Ethanol, Acetone)

Table 2: Physicochemical Characteristics of IR3535 Nanoemulsions

Characteristic	High-Energy Method (Ultrasonication)[1][6]	Low-Energy Method (Phase Inversion Temperature - Typical)[2][3]	Low-Energy Method (Spontaneous Emulsification - Typical)[4][5]
Droplet Size (nm)	188 ± 2	50 - 200	100 - 300
Polydispersity Index (PDI)	0.118 - 1.120	< 0.3	< 0.3
Zeta Potential (mV)	-39 ± 1	-20 to -40	-20 to -40
Encapsulation Efficiency (%)	61.33 ± 0.84	> 90 (for similar lipophilic actives)[7]	> 90 (for similar lipophilic actives)
Stability	Stable in thermodynamic tests[1]	Good long-term stability at refrigerated and room temperatures[2][8]	Good long-term stability at refrigerated and room temperatures[9]

Experimental Protocols

This section provides detailed step-by-step protocols for preparing IR3535 nanoemulsions using the methods described.

Protocol for High-Energy Emulsification (Ultrasonication)

This protocol is based on the work of Melo et al. (2023) for the co-encapsulation of IR3535 and clove essential oil.[1]

Materials:

- IR3535®
- Linseed oil
- Clove essential oil

- Pluronic® F127
- Deionized water

Equipment:

- Magnetic stirrer
- High-shear homogenizer (e.g., Ultra-Turrax)
- Ultrasonicator with a probe
- Ice bath

Procedure:

- Oil Phase Preparation:
 - Add IR3535® to linseed oil under constant stirring.
 - Allow the mixture to rest for 48 hours under airflow to facilitate the polymerization of linseed oil and incorporation of IR3535.
 - Add clove essential oil to the mixture and stir using a high-shear homogenizer at 10,000 rpm.
- Aqueous Phase Preparation:
 - Dissolve Pluronic® F127 in deionized water with gentle stirring until fully dissolved.
- Emulsification:
 - Slowly add the aqueous phase to the oil phase under continuous high-shear homogenization.
 - Subject the resulting coarse emulsion to ultrasonication.
 - Use an ultrasonicator at 70% amplitude for 2 minutes in cycles of 5 seconds on and 5 seconds off.

- Keep the sample in an ice bath during ultrasonication to prevent overheating.
 - Characterization:
 - Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
 - Determine the encapsulation efficiency using a suitable analytical method such as HPLC.
- [1]

Protocol for Low-Energy Emulsification (Phase Inversion Temperature - Adaptable for IR3535)

This is a generalized protocol that needs to be optimized for the specific IR3535 formulation.

Materials:

- IR3535®
- A suitable oil (e.g., medium-chain triglycerides)
- A non-ionic, temperature-sensitive surfactant (e.g., a polyoxyethylene-type surfactant like Brij or some Polysorbates)
- Deionized water

Equipment:

- Magnetic stirrer with a heating plate and temperature controller
- Water bath or ice bath for rapid cooling

Procedure:

- Component Mixing:
 - In a beaker, mix IR3535®, the selected oil, and the non-ionic surfactant.
 - Add the deionized water to this mixture.

- Heating and Phase Inversion:
 - Place the beaker on the magnetic stirrer with the heating plate and begin stirring.
 - Slowly heat the mixture while monitoring its appearance and conductivity (if available). The mixture will typically become clear and more viscous as it approaches the phase inversion temperature (PIT).
 - Continue heating to a temperature slightly above the PIT.
- Nanoemulsion Formation:
 - Once the mixture has equilibrated at the temperature above the PIT, rapidly cool it by placing the beaker in an ice bath while maintaining stirring.
 - The rapid cooling will cause the phase inversion from a W/O to an O/W nanoemulsion, which will appear as a translucent or bluish-white liquid.
- Characterization:
 - Allow the nanoemulsion to return to room temperature.
 - Characterize the droplet size, PDI, and zeta potential using DLS.
 - Assess the long-term stability by monitoring these parameters over time at different storage temperatures.[\[2\]](#)[\[8\]](#)

Protocol for Low-Energy Emulsification (Spontaneous Emulsification - Adaptable for IR3535)

This is a generalized protocol that requires optimization for a specific IR3535 formulation.

Materials:

- IR3535®
- A suitable oil (e.g., medium-chain triglycerides)

- A lipophilic surfactant (e.g., Span 80)
- A hydrophilic surfactant (e.g., Tween 80)
- A water-miscible solvent (e.g., ethanol or acetone)
- Deionized water

Equipment:

- Magnetic stirrer
- Rotary evaporator (optional, for solvent removal)

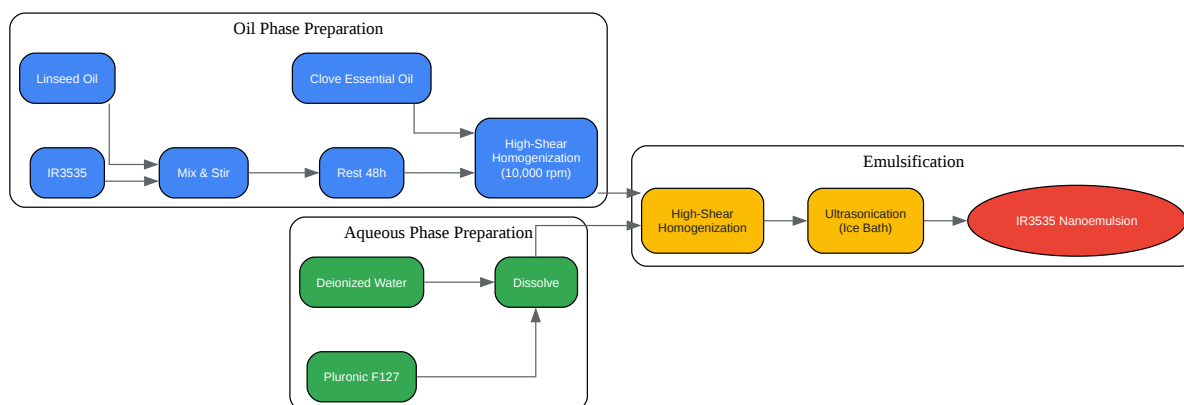
Procedure:

- Organic Phase Preparation:
 - In a beaker, dissolve IR3535®, the selected oil, the lipophilic surfactant, and the water-miscible solvent to form a clear organic phase.
- Aqueous Phase Preparation:
 - In a separate beaker, dissolve the hydrophilic surfactant in deionized water.
- Emulsification:
 - Slowly add the organic phase to the aqueous phase under continuous, gentle magnetic stirring.
 - A nanoemulsion will form spontaneously, appearing as a translucent or bluish-white liquid.
- Solvent Removal (Optional):
 - If necessary, the water-miscible solvent can be removed from the nanoemulsion using a rotary evaporator under reduced pressure.
- Characterization:

- Characterize the droplet size, PDI, and zeta potential using DLS.
- Evaluate the stability of the nanoemulsion over time at various storage conditions.[9]

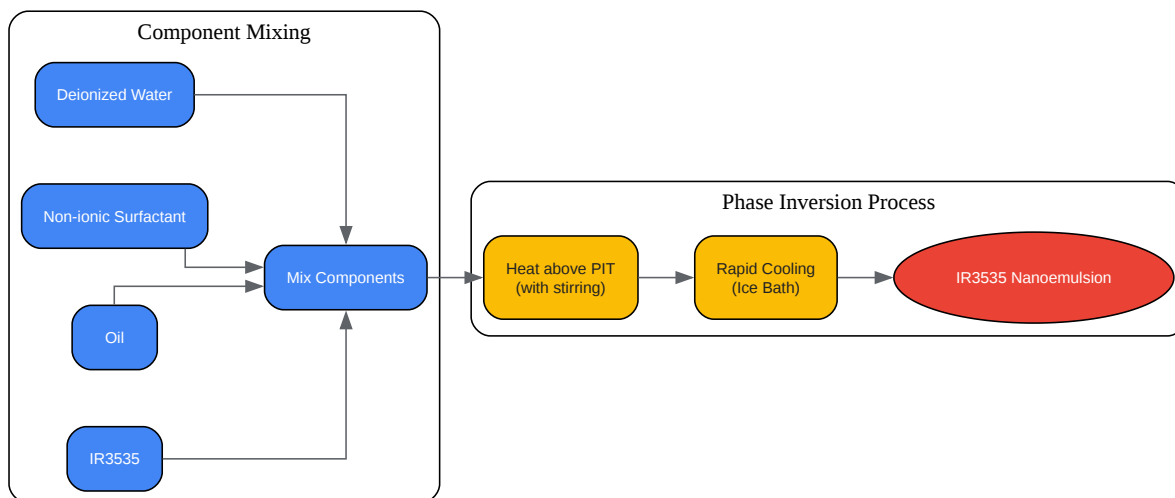
Visualizations of Experimental Workflows

The following diagrams illustrate the workflows for the described nanoemulsification methods.



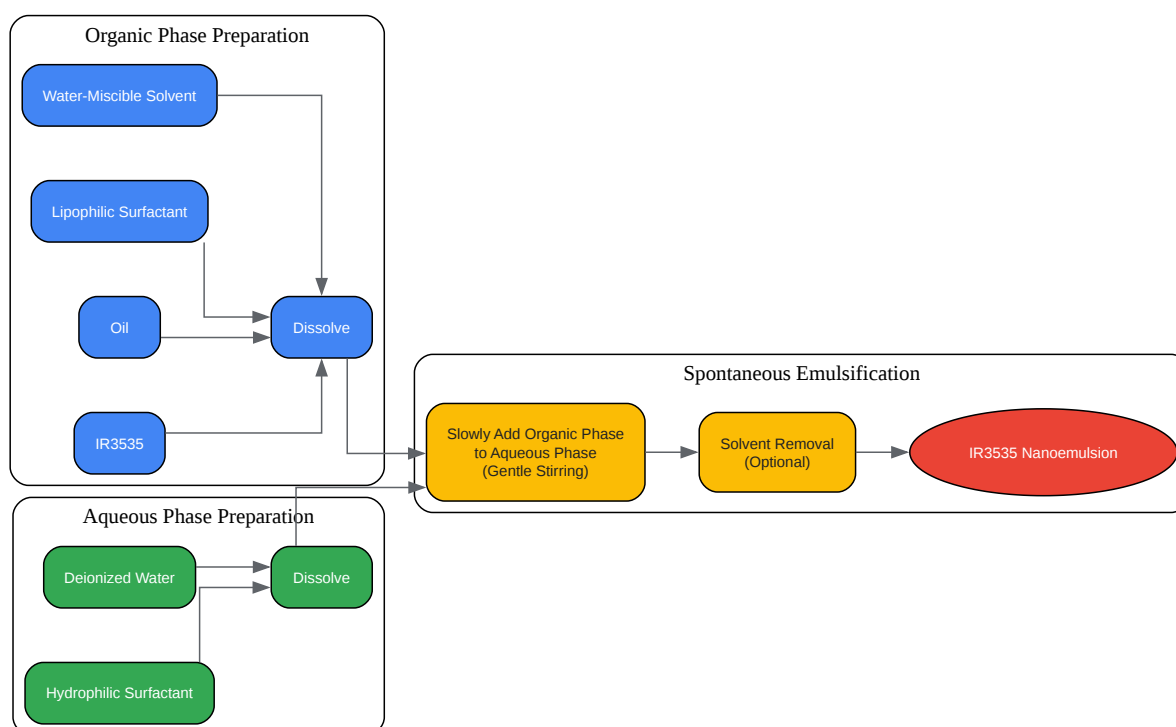
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Caption: Workflow for High-Energy Emulsification of IR3535.



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Caption: Workflow for Phase Inversion Temperature (PIT) Method.



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Caption: Workflow for Spontaneous Emulsification Method.

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